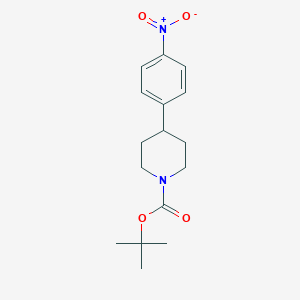

1-Boc-4-(4-nitrophenyl)Piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

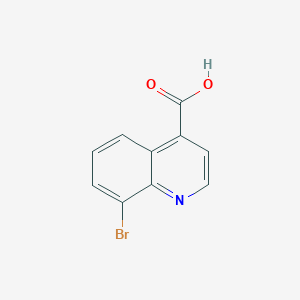

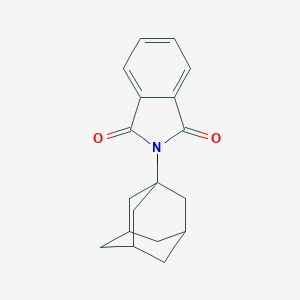

“1-Boc-4-(4-nitrophenyl)Piperidine” is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl . It is also a precursor in the preparation of a variety of different protein agonists or antagonists .

Synthesis Analysis

The synthesis of piperidine derivatives has been a significant area of research in modern organic chemistry . The synthesis of “1-Boc-4-(4-nitrophenyl)Piperidine” involves several steps, including the removal of the metalation group, dehydroxylation, and pyridine reduction . A specific method for the synthesis of this compound involves the reaction of tert-butyl 4-iodopiperidine-1-carboxylate with chloro-trimethyl-silane, ethylene dibromide, zinc, and CelPure P 65 in N,N-dimethyl acetamide .

Molecular Structure Analysis

The molecular formula of “1-Boc-4-(4-nitrophenyl)Piperidine” is C16H22N2O4 . The molecular weight of the compound is 306.35700 .

Chemical Reactions Analysis

Piperidine derivatives, including “1-Boc-4-(4-nitrophenyl)Piperidine”, are involved in a variety of chemical reactions. These include α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .

Aplicaciones Científicas De Investigación

-

Illicit Fentanyl Manufacture

- Application: This compound is one of the precursors used in the illicit manufacture of fentanyl, a synthetic opioid .

- Method: The specific synthesis methods vary and are typically known only to those involved in illicit drug manufacture .

- Outcome: The production of fentanyl contributes to the opioid crisis, particularly in North America .

-

Synthesis of Selective Ligands

- Application: 1-Boc-4-piperidone, a similar compound, is used as a building block for the preparation of selective ligands .

- Method: The specific methods of application and experimental procedures would depend on the particular ligand being synthesized .

- Outcome: The synthesis of selective ligands can lead to the development of new drugs and therapies .

-

Kinesin Spindle Protein Inhibitors

-

GPR119 Agonists

-

Pim-1 Inhibitors

-

Aspartic Acid Protease Inhibitors

-

Illicit Fentanyl Manufacture

- Application: This compound is one of the precursors used in the illicit manufacture of fentanyl, a synthetic opioid .

- Method: The specific synthesis methods vary and are typically known only to those involved in illicit drug manufacture .

- Outcome: The production of fentanyl contributes to the opioid crisis, particularly in North America .

-

Synthesis of Selective Ligands

- Application: 1-Boc-4-piperidone, a similar compound, is used as a building block for the preparation of selective ligands .

- Method: The specific methods of application and experimental procedures would depend on the particular ligand being synthesized .

- Outcome: The synthesis of selective ligands can lead to the development of new drugs and therapies .

-

Kinesin Spindle Protein Inhibitors

-

GPR119 Agonists

-

Pim-1 Inhibitors

-

Aspartic Acid Protease Inhibitors

Safety And Hazards

The safety data sheet for a similar compound, Boc-piperidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBHNXMRSXDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)

![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)